N-(2-Methoxyphenyl)anthranilic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMZRVJKYCPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157791 | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-32-5 | |
| Record name | 2-(2-Methoxyphenylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 Methoxyphenyl Anthranilic Acid and Its Derivatives
Established Synthetic Routes for N-Aryl Anthranilic Acid Derivatives
The synthesis of N-aryl anthranilic acid derivatives is a cornerstone of medicinal and materials chemistry. These compounds are pivotal intermediates for creating more complex molecules, such as acridines and acridones. Over the years, several reliable methods have been established for their preparation.
Copper-Catalyzed Amination Reactions
Copper-catalyzed N-arylation stands as one of the most potent methods for the synthesis of N-aryl anthranilic acids. researchgate.net This approach is often favored due to its efficiency and the relative abundance and lower cost of copper catalysts compared to other transition metals. A general scheme for this reaction involves the coupling of an anthranilic acid derivative with an aryl halide in the presence of a copper catalyst and a base.
A significant advancement in this area is the development of a chemo- and regioselective copper-catalyzed cross-coupling reaction for the effective amination of 2-chlorobenzoic acids with aniline (B41778) derivatives. nih.govacs.orgnih.gov This method is advantageous as it obviates the need for protecting the carboxylic acid group, a common requirement in other synthetic strategies. nih.govacs.org The reaction proceeds efficiently with a range of electron-rich and electron-deficient aryl chlorides and anilines, as well as sterically hindered anilines. nih.govnih.gov
The efficiency of copper-catalyzed N-arylation is highly dependent on the reaction conditions and the catalytic system employed. Key parameters that are often optimized include the choice of copper source, ligand, base, solvent, and temperature.
Initial screenings for the synthesis of N-(2-methylphenyl)anthranilic acid from 2-chlorobenzoic acid and 2-methylaniline showed that a combination of Cu and Cu₂O as the catalyst significantly improved yields compared to using CuI, Cu₂O, or Cu alone. nih.gov The use of potassium carbonate as the base and 2-ethoxyethanol (B86334) as the solvent at 130°C were found to be effective conditions. nih.gov
Further studies have explored various ligands to accelerate the reaction and allow for milder conditions. For example, N,N-dimethylglycine has been shown to be an effective ligand for promoting copper-catalyzed biaryl ether formation at 90°C. Similarly, the use of specific amino acids, like L-proline, can facilitate the coupling of aryl halides with amines at temperatures between 40-90°C. The development of heterogeneous copper catalysts, such as CuO supported on acetylene (B1199291) black (CuO/AB), offers advantages in terms of catalyst separation and reusability, contributing to more environmentally sound processes. nih.gov
The table below summarizes the optimization of reaction conditions for the synthesis of N-(2-methylphenyl)anthranilic acid. nih.gov
| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI (13) | K₂CO₃ | 2-Ethoxyethanol | 24 | 45 |
| 2 | Cu₂O (6.5) | K₂CO₃ | 2-Ethoxyethanol | 24 | 48 |
| 3 | Cu (13) | K₂CO₃ | 2-Ethoxyethanol | 24 | 51 |
| 4 | Cu (9) / Cu₂O (4) | K₂CO₃ | 2-Ethoxyethanol | 5 | 71 |
| 5 | Cu (9) / Cu₂O (4) | K₂CO₃ | 2-Ethoxyethanol | 24 | 76 |
Ullmann-Goldberg/Jourdan-Ullmann Coupling Methodologies
The Ullmann reaction, first reported in 1901, is a classic method for forming carbon-carbon or carbon-heteroatom bonds using copper as a catalyst or stoichiometric reagent. organic-chemistry.orgnih.gov The Ullmann-Goldberg reaction, a variation of this, specifically refers to the N-arylation of amines. core.ac.uk This methodology involves the condensation of an o-halobenzoic acid with an amine in the presence of a copper catalyst, typically at high temperatures. core.ac.ukresearchgate.net
For the synthesis of N-aryl anthranilic acids, the Jourdan-Ullmann reaction is a well-established route. nih.gov This typically involves the reaction of an anthranilic acid with an aryl halide in the presence of copper. core.ac.uk A notable challenge with these traditional methods is the often harsh reaction conditions required, such as high temperatures and long reaction times. researchgate.net Numerous modifications have been developed to overcome these limitations, including the use of various copper sources (metal, oxides, or salts), a wider range of substrates, and different bases. researchgate.netresearchgate.net
Palladium-Catalyzed C-N Coupling Reactions: Challenges and Innovations
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds and the synthesis of arylamines. acs.orgyoutube.com These methods offer an alternative to the copper-catalyzed Ullmann-type reactions and are known for their generality and functional group tolerance. acs.org
Challenges: A primary challenge in the palladium-catalyzed N-arylation of primary amines is preventing the formation of undesired tertiary anilines through a competing diarylation reaction. acs.org The choice of ligand is therefore critical to achieving high selectivity for the desired secondary amine product. acs.org Another challenge, particularly for substrates containing free carboxylic acid groups, is potential catalyst inhibition or undesired side reactions. While Pd-catalyzed amination of aryl chlorides with free carboxylic acid groups in the meta or para position has been successful, the ortho-substituted cases, such as in the synthesis of N-aryl anthranilic acids, can be more problematic, often resulting in moderate yields. nih.gov This has led to strategies where the carboxylic acid is protected as an ester during the coupling reaction, followed by a subsequent hydrolysis step. nih.govnih.gov
Innovations: Continuous development of more effective ligands and catalyst systems has been a major focus of innovation. The use of N-heterocyclic carbene (NHC) ligands for palladium has shown promise, for instance, in the one-pot synthesis of diarylamines from nitroaromatics. rsc.org The development of palladium nanoparticle (PdNP) catalysts is another significant advancement, offering high catalytic activity, selectivity, and recyclability, which aligns with the principles of green chemistry. mdpi.com Innovations such as Pd-loaded cucurbit rsc.orguril-modified iron oxide nanoparticles for use in green solvents and nitrogen-doped carbon nanosheets that significantly increase turnover frequencies highlight the progress in this area. mdpi.com Furthermore, tandem processes involving intramolecular or intermolecular N-arylation of anilines catalyzed by palladium provide efficient one-pot routes to nitrogen-containing heterocyclic compounds. acs.orgrsc.org
Utilization of Ultrasonic Irradiation Techniques in Chemical Synthesis
Ultrasonic irradiation has emerged as a valuable technique in organic synthesis for accelerating reactions, often leading to higher yields and purity of products with shorter reaction times. tandfonline.comlookchem.com This method, a form of sonochemistry, utilizes the energy from acoustic cavitation to enhance chemical reactivity. rsc.orgeurekaselect.comnih.gov
The application of ultrasound has been shown to significantly improve the synthesis of N-arylanthranilic acids via the Ullmann-Goldberg reaction. tandfonline.comresearchgate.net In one study, the synthesis of N-phenylanthranilic acid derivatives from o-chlorobenzoic acid and substituted anilines in water was dramatically accelerated. lookchem.com For example, a reaction that required 2 hours for completion under conventional heating was finished in just 15 minutes with ultrasonic irradiation at 20 kHz, affording a high yield of the desired product. lookchem.com This demonstrates the potential of ultrasound to create milder and more efficient reaction conditions. The use of ultrasound is considered an environmentally benign energy source, making it an attractive tool in the field of green and sustainable chemistry. rsc.orgeurekaselect.com
The table below illustrates the effect of ultrasonic irradiation on the synthesis of N-phenylanthranilic acid. lookchem.com
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 2 h | 80 |
| Ultrasonic Irradiation (20 kHz) | 15 min | 81 |
Nucleophilic Substitution Approaches for N-Arylation
The formation of the N-aryl bond in N-(2-methoxyphenyl)anthranilic acid is typically achieved through cross-coupling reactions, which are a cornerstone of modern organic synthesis for creating carbon-nitrogen bonds. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation:
The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an amine. google.com In the context of synthesizing N-aryl anthranilic acids, this can involve reacting an anthranilic acid with an aryl halide or a 2-halobenzoic acid with an arylamine. scielo.br Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). google.com The reaction is typically promoted by a stoichiometric amount of copper powder or a copper salt, such as copper(I) iodide or copper(I) oxide. google.comorganic-chemistry.org The mechanism involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. organic-chemistry.org
For instance, the synthesis of N-phenylanthranilic acid can be achieved by coupling 2-chlorobenzoic acid and aniline in the presence of a copper catalyst. google.com Electron-withdrawing groups on the aryl halide can accelerate the reaction. google.com
Buchwald-Hartwig Amination:
A more modern and often milder alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig amination. This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and milder reaction conditions. capes.gov.br The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. capes.gov.br
The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligands, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos being particularly effective. capes.gov.br This method has been successfully applied to the solid-phase synthesis of N-substituted anthranilic acid derivatives, showcasing its versatility. researchgate.net
Table 1: Comparison of N-Arylation Methodologies
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Copper (Cu) or Copper Salts (e.g., CuI, Cu₂O) | Palladium (Pd) complexes |
| Ligands | Often ligand-free or simple ligands (e.g., phenanthroline) | Bulky, electron-rich phosphine ligands (e.g., XPhos) |
| Reaction Temp. | High (often > 200°C) | Milder (can be room temp. to ~100°C) |
| Substrate Scope | Traditionally required activated aryl halides | Very broad, including unactivated aryl chlorides |
| Key Steps | Formation of Copper(I) amide, reaction with aryl halide | Oxidative addition, ligand exchange, reductive elimination |
Green Chemistry Principles in N-Aryl Anthranilic Acid Synthesis
In recent years, there has been a significant push to develop more environmentally friendly synthetic methods. This focus on "green chemistry" aims to reduce waste, avoid hazardous solvents, and utilize more sustainable materials.
One of the core principles of green chemistry is the use of safer solvents, with water being the ideal choice. The Ullmann-Goldberg reaction for synthesizing N-phenylanthranilic acid derivatives has been successfully performed using water as the solvent, accelerated by ultrasound irradiation. researchgate.net This approach significantly reduces reaction times and avoids the use of volatile organic solvents. researchgate.net For example, the reaction of o-chlorobenzoic acid with aniline in water under ultrasound yielded the desired product in just 20 minutes with high yield. researchgate.net Furthermore, studies have shown that in microwave-assisted Ullmann couplings, the addition of water to DMF can significantly improve reaction yields. scielo.br The oxidation of isatins using hydrogen peroxide in an aqueous sodium hydroxide (B78521) solution also represents an environmentally friendly method for producing various substituted anthranilic acids. scielo.br
The development of efficient and non-toxic catalysts is another key aspect of green chemistry. Copper, being less toxic and more abundant than palladium, is an attractive metal for catalysis. mdpi.com Modified Ullmann coupling reactions using copper acetate (B1210297) as a catalyst in ionic liquids have been developed as an environmentally friendly, low-cost, and high-yielding protocol for synthesizing N-aryl anthranilic acids. nih.gov These reactions are operationally simple, offer high selectivity, and allow for rapid conversion. nih.gov The use of copper catalysts in green solvents is a practical approach for producing versatile α-aryl-esters and other valuable compounds. nih.gov One-pot syntheses of 9-acridone derivatives, which use N-phenylanthranilic acids as intermediates, have been developed using zinc chloride as a catalyst under microwave irradiation without any solvent, further highlighting the move towards greener procedures. jocpr.com
Derivatization Strategies and Synthesis of this compound Analogues
The carboxylic acid and secondary amine functionalities of this compound allow for a wide range of derivatizations, leading to a diverse array of analogues, particularly amides.
Anthranilamides are important synthetic intermediates and are present in many biologically active compounds. semanticscholar.org The conversion of the carboxylic acid group of an N-aryl anthranilic acid into an amide can be achieved through several methods. A common strategy involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary, secondary, or tertiary amine. afjbs.commasterorganicchemistry.com Another widely used method employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation under milder conditions. masterorganicchemistry.com
A series of amide derivatives of N-phenyl anthranilic acid, including primary, secondary, and tertiary amides, have been synthesized by heating the acid with the corresponding amine and boric acid without a solvent. afjbs.com For example, reacting N-phenyl anthranilic acid with liquid ammonia (B1221849) after activation with SOCl₂ yields the primary amide, 2-(phenylamino)benzamide. afjbs.com Similarly, reaction with N-methyl aniline produces the tertiary amide, 2-(phenylamino)-N-methyl-N-phenylbenzamide. afjbs.com
A particularly efficient and mild method for synthesizing anthranilamides involves the use of N-(2-aminoarylacyl)benzotriazoles as stable, isolable acylating agents. semanticscholar.orgresearchgate.net This approach avoids the need for harsh reagents or protecting the amino group of the anthranilic acid. semanticscholar.org
The process involves a one-pot conversion of an anthranilic acid into the corresponding N-acylbenzotriazole. This intermediate can then react smoothly with ammonia, primary amines, or secondary amines to afford primary, secondary, and tertiary anthranilamides, respectively, in high yields (typically 71-96%). semanticscholar.orgresearchgate.net The reaction is straightforward, and despite the presence of the free amino group on the anthranilic acid core, no complications are observed. semanticscholar.org These N-acylbenzotriazole intermediates are advantageous because they are often crystalline, stable solids that are not sensitive to air, making them easier to handle and store than traditional acylating agents like acyl chlorides. semanticscholar.orgnih.gov
Table 2: Synthesis of Anthranilamides via N-(2-aminoarylacyl)benzotriazoles
| Starting Material | Reagent | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| N-(2-aminoarylacyl)benzotriazole | Ammonia | Primary Anthranilamide | High | semanticscholar.org |
| N-(2-aminoarylacyl)benzotriazole | Primary Amine | Secondary Anthranilamide | High | semanticscholar.org |
| N-(2-aminoarylacyl)benzotriazole | Secondary Amine | Tertiary Anthranilamide | 71-96% | semanticscholar.orgresearchgate.net |
Strategies for the Formation of Other Functionally Modified Derivatives
This compound serves as a versatile precursor for the synthesis of a variety of functionally modified derivatives, primarily through transformations involving its carboxylic acid and secondary amine functionalities. Key strategies include intramolecular cyclization to form acridone (B373769) structures and conversion of the carboxylic acid group into esters and amides. These modifications are crucial for developing new compounds with specific chemical properties and potential applications.
Intramolecular Cyclization: Synthesis of Acridones
One of the most significant chemical transformations of N-phenylanthranilic acids, including the N-(2-methoxyphenyl) analogue, is the intramolecular Friedel-Crafts-type acylation to yield the tricyclic acridone core. Acridones are a class of compounds known for their presence in natural products and as scaffolds in medicinal chemistry. arkat-usa.orgjocpr.com This cyclization involves the formation of a new carbon-carbon bond between the carboxylic acid group and the N-phenyl ring.
The classic method for this transformation involves heating the N-phenylanthranilic acid in a strong dehydrating acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). orgsyn.orgekb.eg For instance, heating N-phenylanthranilic acid in concentrated sulfuric acid on a boiling water bath for several hours leads to the formation of the corresponding acridone, which precipitates upon pouring the reaction mixture into boiling water. orgsyn.org
More contemporary and milder methods have been developed to effect this cyclization with greater efficiency and substrate tolerance. A notable strategy employs a cooperative catalytic system of iron(II) triflate (Fe(OTf)₂) and dichloromethyl methyl ether (DCME) under ligand-free conditions. arkat-usa.org This method facilitates the intramolecular acylation of various N-phenylanthranilic acids to produce functionalized acridones in high yields and with high regioselectivity. arkat-usa.org The proposed mechanism involves the in-situ formation of a highly electrophilic acylium ion or a related species, which is then attacked by the electron-rich N-phenyl ring to close the central ring of the acridone system. arkat-usa.org Other catalysts, such as zinc chloride (a Lewis acid), have also been effectively used, particularly under microwave irradiation, which can significantly reduce reaction times. jocpr.com
| Method | Reagents/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Classical Acid-Catalyzed Cyclization | Concentrated Sulfuric Acid (H₂SO₄) | Heating on a boiling water bath, 4 hours | Acridone | orgsyn.org |
| Classical Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | Heating, e.g., 100°C, 1 hour | Acridone derivative | ekb.egjuniperpublishers.com |
| Iron-Catalyzed Cyclization | Fe(OTf)₂, Dichloromethyl methyl ether (DCME) | Room temperature, 3 hours | Acridone derivative | arkat-usa.org |
| Microwave-Assisted Synthesis | Zinc Chloride (ZnCl₂) | Microwave irradiation (e.g., 160W) | 9-Acridone derivative | jocpr.com |
Formation of Amide and Ester Derivatives
The carboxylic acid moiety of this compound can be readily converted into a range of other functional groups, most commonly amides and esters. These derivatives are often synthesized to modify the molecule's physicochemical properties.
Amide Synthesis: Amide derivatives are typically prepared by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. For example, N-phenylanthranilic acid can be reacted with thionyl chloride (SOCl₂) to form the acyl chloride, which is then treated with an appropriate amine (e.g., ammonia, diphenylamine, or N-methylaniline) to yield the corresponding benzamide (B126) derivative. afjbs.com A series of amide derivatives of N-phenylanthranilic acid, including 2-(Phenylamino)benzamide and 2-(Phenylamino)-N,N-diphenylbenzamide, have been synthesized using such methods. afjbs.com
Ester Synthesis: Esterification represents another common modification. A series of acyloxymethyl and alkyloxymethyl esters of related N-arylanthranilic acids have been synthesized. nih.gov These can be prepared through standard esterification protocols, such as reacting the parent acid or its alkali salt with an appropriate alcohol or alkyl halide. google.com For example, N-(2,3-xylyl)anthranilic acid can be reacted with its corresponding halides to form pyridylmethyl esters. google.com The direct lipase-catalyzed esterification of anthranilic acid with various alcohols has also been demonstrated, suggesting potential for enzymatic routes to these derivatives. inchem.org
| Derivative Type | General Method | Key Reagents | Example Product Class | Reference |
|---|---|---|---|---|
| Amides | Acyl chloride formation followed by amination | 1. Thionyl chloride (SOCl₂) 2. Amine (e.g., NH₃, R₂NH) | 2-(Phenylamino)benzamides | afjbs.com |
| Esters | Reaction of acid/acid salt with alcohol/halide | Alcohol (ROH) or Alkyl Halide (RX) | Acyloxymethyl and Alkyloxymethyl esters | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design of N 2 Methoxyphenyl Anthranilic Acid Analogues
Experimental Approaches to SAR Elucidation
The cornerstone of SAR elucidation is the systematic synthesis and biological evaluation of a series of structurally related compounds. In the context of N-(2-methoxyphenyl)anthranilic acid, this process involves modifying three primary regions of the molecule:
The Anthranilic Acid Core: Alterations can be made to the substitution pattern on the phenyl ring of the anthranilic acid moiety.
The N-Aryl Substituent (2-Methoxyphenyl group): The methoxy (B1213986) group's position can be changed, or it can be replaced with other functional groups of varying size and electronic properties.
The Carboxylic Acid and Amine Linker: The carboxylic acid can be esterified or converted to an amide, and the secondary amine linker can be modified.
Researchers synthesize a library of these analogues and test them for a specific biological activity, such as enzyme inhibition or receptor antagonism. nih.gov By comparing the activity of the parent compound with its modified derivatives, crucial insights are gained. For instance, a study on anthranilic acid-based inhibitors of Mitogen-Activated Protein Kinase Kinase 5 (MAP2K5) involved synthesizing various analogues to determine which structural features were essential for inhibitory activity. nih.gov Similarly, novel hybrids of anthranilic acid have been synthesized and evaluated for activities such as antispasmodic effects, where the biological data from these synthesized compounds helps to build a clear SAR profile. nih.gov
The table below illustrates a hypothetical experimental SAR study on a series of N-aryl anthranilic acid analogues, demonstrating how systematic structural modifications can influence biological activity.
| Compound | Modification on N-Aryl Ring | Biological Activity (IC₅₀, µM) | SAR Interpretation |
| 1 (Lead) | 2-Methoxy | 10.5 | Baseline activity. |
| 2 | 3-Methoxy | 25.2 | Moving the methoxy group to the meta position decreases activity, suggesting steric or electronic requirements at the ortho position. |
| 3 | 4-Methoxy | 18.9 | The para position is more favorable than meta, but less so than ortho. |
| 4 | 2-Chloro | 8.2 | Replacing methoxy with an electron-withdrawing chloro group at the ortho position enhances activity, indicating electronic effects are important. |
| 5 | 2-Methyl | 15.1 | A methyl group (similar size to methoxy) is less effective, suggesting the oxygen's electronic or hydrogen-bonding capability is key. |
| 6 | Unsubstituted Phenyl | 50.8 | Complete removal of the ortho substituent drastically reduces activity, confirming the importance of substitution at this position. |
This table is illustrative, based on common findings in SAR studies of similar scaffolds.
Computational Approaches for SAR Analysis and Lead Optimization
Computational chemistry offers powerful tools to complement experimental work, allowing for the rapid evaluation of virtual compounds and providing deeper insights into the molecular basis of activity. These methods are broadly categorized into QSAR modeling and molecular docking.
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sums.ac.ir This allows for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. sums.ac.irresearchgate.net
2D-QSAR models correlate biological activity with molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors can quantify various physicochemical properties. Research on N-terminal substituted anthranilic acid-based antagonists for the CCK(1) receptor found that a balance of hydrophobicity and volume-dependent polarizability plays a key role in their activity. nih.gov
Key descriptors often used in 2D-QSAR studies of anthranilic acid derivatives include:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Electronic Descriptors: These quantify the electronic properties of the molecule (e.g., partial charges on atoms, dipole moment).
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP, a measure of hydrophobicity) and Molar Refractivity (MR, related to molecular volume).
A study on anthranilic acid sulfonamides identified topological (IC4, MPC06), constitutional (nf), and geometrical (G(N..S)) parameters as being the most significant for their inhibitory activity against methionine aminopeptidase-2. sums.ac.ir
3D-QSAR methods require the 3D structures of the molecules and their alignment based on a common scaffold. drugdesign.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate the steric and electrostatic fields surrounding each molecule and correlate these fields with biological activity. slideshare.netnih.gov
The results are visualized as 3D contour maps, which highlight regions where specific properties are predicted to enhance or diminish activity. researchgate.net This provides a graphical representation of the SAR that is highly intuitive for medicinal chemists. researchgate.net
Table: Interpretation of 3D-QSAR Contour Maps
| Field Type | Favorable Contour Color | Interpretation | Unfavorable Contour Color | Interpretation |
| Steric (CoMFA/CoMSIA) | Green | Bulkier groups are favored in this region to increase activity. drugdesign.org | Yellow | Bulky groups are disfavored in this region; smaller substituents are preferred. drugdesign.org |
| Electrostatic (CoMFA/CoMSIA) | Blue | Positively charged or electron-donating groups are favored. researchgate.net | Red | Negatively charged or electron-withdrawing groups are favored. researchgate.net |
| Hydrophobic (CoMSIA) | Yellow | Hydrophobic groups are favored in this region. | White/Gray | Hydrophilic groups are favored in this region. |
| H-Bond Donor (CoMSIA) | Cyan | Hydrogen bond donors are favored in this region. | Purple | Hydrogen bond donors are disfavored in this region. researchgate.net |
| H-Bond Acceptor (CoMSIA) | Magenta/Purple | Hydrogen bond acceptors are favored in this region. researchgate.net | Red/Orange | Hydrogen bond acceptors are disfavored in this region. |
For example, in a CoMFA study, a green contour near the 2-position of the N-phenyl ring would suggest that introducing larger substituents than the existing methoxy group could lead to more potent analogues. Conversely, a yellow contour over the same area would indicate that steric bulk is detrimental to activity. drugdesign.orgresearchgate.net
By integrating experimental data with QSAR models, specific structural features critical for the biological activity of this compound analogues can be identified.
Electronic Effects: The nature of substituents on the aromatic rings significantly influences activity. The presence of electron-donating groups (like the methoxy group) versus electron-withdrawing groups can alter the charge distribution across the molecule, affecting its ability to interact with the target protein. 3D-QSAR electrostatic contour maps are particularly useful for visualizing these requirements. researchgate.net
Steric Effects: The size and shape of substituents are crucial. As shown in CoMFA steric maps, certain regions of the binding pocket can accommodate bulky groups (green contours), while others have strict steric limitations (yellow contours). drugdesign.org The N-(2-methoxyphenyl) moiety often fits into a specific pocket where its size and conformation are critical.
Number of Rotatable Bonds: The flexibility of the molecule, determined by the number of rotatable bonds, is another key factor. The central N-C bond between the two phenyl rings allows for significant conformational freedom. While some flexibility is needed to adopt the correct binding pose, excessive flexibility can be entropically unfavorable. QSAR models can incorporate descriptors that account for molecular flexibility.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme of known 3D structure. nih.gov For this compound analogues, docking studies can reveal the specific interactions that anchor the molecule in the active site. nih.govnih.gov
The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity for various poses. The most favorable pose is then analyzed to identify key interactions.
Common interactions observed in docking studies of anthranilic acid derivatives include:
Hydrogen Bonds: The carboxylic acid group of the anthranilic acid core is a potent hydrogen bond donor and acceptor, often interacting with polar or charged amino acid residues (e.g., Arginine, Lysine, Aspartate). The secondary amine linker can also act as a hydrogen bond donor.
Hydrophobic Interactions: The two phenyl rings typically engage in hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) within the binding pocket.
Pi-Stacking: The aromatic rings can form pi-pi stacking or pi-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the active site.
Table: Example of Molecular Docking Analysis for an this compound Analogue
| Molecular Moiety | Interacting Amino Acid Residue | Type of Interaction | Significance |
| Carboxylic Acid (-COOH) | Arginine 120, Serine 54 | Hydrogen Bond, Salt Bridge | Anchors the anthranilic acid portion of the molecule in the active site. |
| N-H of Amine Linker | Glutamate 85 (Backbone Carbonyl) | Hydrogen Bond | Provides an additional anchor point and orients the N-phenyl ring. |
| 2-Methoxyphenyl Ring | Leucine 83, Valine 135 | Hydrophobic Interaction | The methoxy group fits into a small hydrophobic sub-pocket, confirming its positional importance. |
| Anthranilic Acid Ring | Phenylalanine 152 | Pi-Pi Stacking | Stabilizes the orientation of the core structure within the binding site. |
This table represents a typical output from a molecular docking study, with hypothetical residue numbering.
These docking simulations, especially when consistent with QSAR and experimental data, provide a robust model of how this compound analogues bind to their biological targets, guiding the rational design of new and improved molecules. uran.ua
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of modern computer-aided drug design, focusing on identifying the essential structural features of a molecule responsible for its biological activity. nih.gov The IUPAC defines a pharmacophore as 'the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response'. nih.gov For this compound, a pharmacophore model would be constructed by identifying the key interaction points that define its binding to a biological target.
These features typically include:
Hydrogen Bond Acceptors (HBA): The carboxylic acid group and the methoxy oxygen are prime candidates for accepting hydrogen bonds from amino acid residues in a target protein.
Hydrogen Bond Donors (HBD): The secondary amine linking the two rings and the carboxylic acid's hydroxyl group can donate hydrogen bonds.
Hydrophobic/Aromatic Features: The two phenyl rings serve as hydrophobic regions that can engage in van der Waals and pi-pi stacking interactions within the binding pocket.
Once this 3D arrangement of features is defined, the model serves as a sophisticated filter for virtual screening. mdpi.commdpi.com Large chemical databases containing millions of compounds can be rapidly searched to identify molecules that match the pharmacophore model. mdpi.com This in silico approach is highly efficient and cost-effective, allowing researchers to prioritize a smaller, more promising set of compounds for synthesis and biological testing. mdpi.comnih.gov The process significantly accelerates the discovery of novel lead compounds that share the crucial binding characteristics of the this compound scaffold but may possess entirely different core structures.
Table 1: Essential Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
| Hydrogen Bond Donor | Carboxylic Acid (-OH), Secondary Amine (-NH-) | Forms hydrogen bonds with acceptor sites on the target protein. |
| Hydrogen Bond Acceptor | Carboxylic Acid (C=O), Methoxy Group (-OCH₃) | Forms hydrogen bonds with donor sites on the target protein. |
| Aromatic/Hydrophobic Region | Phenyl Ring (Anthranilic Acid part) | Engages in pi-pi stacking or hydrophobic interactions. |
| Aromatic/Hydrophobic Region | 2-Methoxyphenyl Ring | Engages in pi-pi stacking or hydrophobic interactions. |
Influence of Specific Substituent Effects on Biological Activity
The biological activity of this compound analogues is highly dependent on the nature and position of various substituents on the molecular scaffold. Specific functional groups can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Role of the 2-Methoxyphenyl Moiety in Activity Modulation
The 2-methoxyphenyl group is not merely a passive structural component; it is a critical determinant of the molecule's biological activity, particularly in the context of kinase inhibition. Research on related kinase inhibitors has shown that the 2-methoxybenzoyl moiety is a crucial structure for inhibitory activity. nih.gov Its role is multifaceted, influencing both binding affinity and selectivity.
In many kinase inhibitors, the ortho-methoxy aniline (B41778) portion of the molecule functions as an effective isosteric replacement for other heterocyclic systems, such as indazole or indole. This substitution can maintain or even improve potency while significantly enhancing selectivity against a broader panel of kinases. The methoxy group, positioned at the ortho position, can precisely orient the phenyl ring within the ATP-binding pocket of a kinase. This positioning facilitates optimal hydrophobic interactions. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with specific amino acid residues in the kinase's hinge region, thereby anchoring the inhibitor firmly in place.
Table 2: Functional Role of the 2-Methoxyphenyl Group in Kinase Inhibition
| Feature | Description | Impact on Activity |
| Isosteric Replacement | Serves as a structural mimic for other common kinase-binding motifs (e.g., indazole). | Maintains potency while often improving kinase selectivity. |
| Conformational Lock | The ortho-methoxy group restricts the rotation of the phenyl ring. | Orients the molecule for optimal binding within the target's active site. |
| Hydrogen Bond Acceptor | The oxygen atom can form a hydrogen bond with protein backbone donors. | Provides a key anchoring point, increasing binding affinity. |
| Hydrophobic Interaction | The phenyl ring provides a surface for hydrophobic interactions. | Contributes to the overall binding energy and stability of the ligand-protein complex. |
Impact of Electron-Withdrawing Groups on Cytotoxicity
Studies on other classes of kinase inhibitors have demonstrated this principle effectively. For instance, in a series of morpholine-benzimidazole-oxadiazole derivatives designed as VEGFR-2 inhibitors, the addition of chlorine atoms to the phenyl ring dramatically increased cytotoxic potential. acs.org Structural analysis revealed that the presence of these EWGs enhanced the binding affinity within the ATP-binding pocket of the kinase. acs.org This enhanced binding translates directly to more potent enzyme inhibition, which in turn leads to greater antiproliferative and cytotoxic effects against cancer cell lines. acs.org While this data is from a different molecular scaffold, it illustrates a widely applicable principle in drug design that is relevant to the optimization of this compound analogues for anticancer applications. The addition of EWGs can increase the acidity of the N-H proton, potentially strengthening hydrogen bonds, and can also form specific halogen bonds with the target protein, further increasing binding affinity and subsequent cytotoxicity.
Table 3: Effect of Electron-Withdrawing Group Substitution on VEGFR-2 Inhibition in a Related Benzimidazole (B57391) Scaffold
Data illustrates a general principle of how EWGs can enhance activity and is based on findings from a related class of kinase inhibitors. acs.org
| Compound Analogue | Substitution on Phenyl Ring | VEGFR-2 Inhibition (IC₅₀ in µM) |
| Analogue 1 | 4-methoxy (Electron-Donating) | > 10 µM |
| Analogue 2 | 4-chloro (Single EWG) | 0.915 µM |
| Analogue 3 | 3,4-dichloro (Multiple EWGs) | 0.049 µM |
| Reference Drug (Sorafenib) | N/A | 0.037 µM |
Advanced Research Directions and Future Perspectives for N 2 Methoxyphenyl Anthranilic Acid
Development of N-(2-Methoxyphenyl)anthranilic Acid as a Drug Adjunct Agent
The therapeutic potential of this compound and its derivatives extends beyond their primary applications, with growing interest in their use as adjunct agents to enhance the efficacy of existing drugs. Research has shown that certain anthranilic acid derivatives can potentiate the effects of other medications, such as the ornithine decarboxylase inhibitor difluoromethylornithine (DFMO), in cancer therapy. This synergistic effect opens up new avenues for combination therapies, potentially allowing for lower doses of cytotoxic drugs and reducing associated side effects.
One area of particular interest is the development of these compounds as adjuncts in antimicrobial therapies. For instance, some anthranilic acid derivatives have been investigated for their ability to inhibit bacterial communication systems, a strategy that could make bacteria more susceptible to conventional antibiotics. This approach, known as anti-virulence therapy, offers a promising alternative to traditional antibiotics, which are increasingly hampered by resistance.
Furthermore, the structural similarity of this compound to fenamates, a class of nonsteroidal anti-inflammatory drugs (NSAIDs), suggests its potential use in combination with other analgesics. Studies on mefenamic acid, a related compound, have shown it to be an effective analgesic, both alone and in combination. This raises the possibility of developing this compound-based combination therapies for pain management that could offer improved efficacy and a better safety profile.
Exploration of Novel Biological Targets and Pathways Mediated by Anthranilic Acid Derivatives
While the primary mechanism of action for many anthranilic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, recent research has unveiled a broader range of biological targets and pathways. This expanded understanding is paving the way for the development of these compounds for a variety of therapeutic applications beyond inflammation and pain relief.
One significant area of exploration is the modulation of ion channels. Fenamates, which share a core structure with this compound, have been shown to modulate the activity of various ion channels, including those involved in neuronal excitability and inflammatory processes. For example, mefenamic acid has been found to modulate GABA-A receptors and activate potassium channels, actions that may contribute to its neuroprotective effects.
Anthranilic acid derivatives are also being investigated for their role in metabolic diseases and cancer. Some derivatives have been shown to inhibit enzymes involved in key metabolic pathways, such as aldo-keto reductases and α-glucosidase. In the context of cancer, these compounds have been found to induce apoptosis and inhibit signaling pathways crucial for tumor growth and survival, such as the hedgehog signaling pathway. Furthermore, some derivatives act as P-glycoprotein inhibitors, which could help overcome multidrug resistance in cancer cells.
The discovery of these novel targets and pathways highlights the versatility of the anthranilic acid scaffold and opens up exciting new possibilities for drug development.
Rational Design and Synthesis of Next-Generation Anthranilic Acid Analogues with Enhanced Potency and Selectivity
The development of new and improved anthranilic acid analogues is a key focus of current research, with the goal of enhancing their therapeutic properties while minimizing side effects. Rational drug design, guided by an understanding of structure-activity relationships (SAR), is a powerful tool in this endeavor. By systematically modifying the chemical structure of the parent compound, researchers can optimize its potency, selectivity, and pharmacokinetic profile.
One approach to rational design involves the synthesis of hybrid molecules that combine the pharmacophoric features of anthranilic acid with those of other bioactive compounds. This strategy has been used to create novel compounds with enhanced anti-inflammatory activity and improved safety profiles. For example, the synthesis of hybrids of anthranilic acid with other known anti-inflammatory agents has yielded compounds with potent and selective COX-2 inhibition.
Another important aspect of rational design is the exploration of different synthetic methodologies to create diverse libraries of anthranilic acid derivatives. Techniques such as the Ullmann condensation and palladium-catalyzed C-H amidation have been employed to synthesize a wide range of N-aryl anthranilic acid derivatives. These methods allow for the introduction of various substituents onto the anthranilic acid scaffold, enabling a comprehensive evaluation of their impact on biological activity.
The table below showcases a selection of synthesized anthranilic acid derivatives and their reported activities, illustrating the ongoing efforts to develop next-generation analogues with improved therapeutic potential.
| Compound | Synthetic Method | Reported Activity |
| N-aryl anthranilic acid derivatives (3a-f) | Ullmann condensation | Anti-inflammatory |
| Carborane analogues of mefenamic acid | Multi-step synthesis including Pd-catalyzed B-N coupling | Antitumor |
| N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives | Multi-step synthesis | Cytotoxic against cancer cells |
| 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles | Rational design and synthesis | Xanthine oxidase inhibitors |
| N-substituted anthranilic acid derivatives | Multi-step synthesis | Anti-inflammatory |
Translational Research from In Vitro Findings to In Vivo Models for Preclinical Evaluation
The successful translation of promising in vitro findings into effective in vivo therapies is a critical step in the drug development process. For this compound and its derivatives, this involves a rigorous preclinical evaluation in relevant animal models to assess their efficacy, safety, and pharmacokinetic properties.
A variety of in vivo models are used to evaluate the therapeutic potential of these compounds. For example, the anti-inflammatory activity of newly synthesized anthranilic acid derivatives has been tested using the carrageenan-induced rat paw edema model. This model allows researchers to assess the ability of a compound to reduce inflammation in a living organism. Similarly, the analgesic effects of these compounds can be evaluated in models of pain.
In the context of metabolic diseases, diet-induced models of metabolic syndrome in rats have been used to evaluate the in vivo effects of anthranilic acid derivatives on various parameters, including blood pressure, glucose levels, and cholesterol. For neurodegenerative diseases, animal models of Alzheimer's disease and stroke have been employed to investigate the neuroprotective effects of fenamates, a class of drugs structurally related to this compound.
The table below provides examples of in vivo studies conducted on anthranilic acid derivatives and related compounds, highlighting the diverse range of preclinical evaluations being undertaken.
| Compound/Derivative | In Vivo Model | Key Findings |
| N-aryl anthranilic acid derivatives (3a-f) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity |
| Anthranilic acid derivative (1b) | Diet-induced metabolic syndrome in rats | Lowered blood pressure, glucose, and cholesterol |
| Mefenamic acid | Rodent model of ischemic stroke | Reduced brain damage |
| Tolfenamic acid | Animal models of neurodegenerative diseases | Showed neuroprotective effects |
| N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Cutaneous leishmaniasis in mice | Reduced parasite load |
Integration of Advanced Computational and Experimental Methodologies for Accelerated Drug Discovery
The integration of computational and experimental approaches has become an indispensable strategy for accelerating the drug discovery process for compounds like this compound. In silico methods, such as molecular docking and virtual screening, allow for the rapid and cost-effective identification of promising lead compounds and the prediction of their biological activities.
Molecular docking studies, for instance, can predict the binding affinity and interaction patterns of anthranilic acid derivatives with their biological targets, providing valuable insights for rational drug design. These computational predictions can then be validated and refined through experimental assays, creating a synergistic feedback loop that guides the optimization of lead compounds.
Quantitative structure-activity relationship (QSAR) studies are another powerful computational tool used in the development of anthranilic acid analogues. By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can identify the key structural features that are important for therapeutic efficacy. This information can then be used to design new compounds with enhanced potency and selectivity.
Q & A
Q. What are the common synthetic routes for preparing N-(2-Methoxyphenyl)anthranilic acid derivatives?
The primary methods include:
- Copper-catalyzed Ullmann reaction : Coupling 2-chlorobenzoic acid with substituted anilines (e.g., 2-methoxyaniline) in the presence of a copper catalyst. This method achieves yields up to 99% but may require optimization of ligands and reaction conditions to mitigate low yields in traditional Ullmann protocols .
- Iron-catalyzed ortho-amination : Uses iron/diphosphine catalysts with aromatic carboxamides and N-chloroamines, enabling regioselective amination. This approach avoids acid protection steps and is effective for electron-rich or sterically hindered substrates .
- Direct Fischer indolisation : Heating N-(α-ketoacyl)anthranilic acids with phenylhydrazinium chloride in acetic acid under reflux, yielding 2-(indol-2-carboxamido)benzoic acids with minimal by-products .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assigns proton environments, carbon frameworks, and nitrogen bonding patterns .
- X-ray crystallography : Resolves solid-state conformations, such as trans-anti or trans-syn dimeric architectures observed in substituted derivatives .
- Vibrational spectroscopy (IR) : Validates functional groups (e.g., carboxylic acid, methoxy) and aligns with computational models (e.g., B3LYP/6-31G(d)) .
Q. What pharmacological activities are associated with anthranilic acid derivatives?
Key activities include:
- Anti-inflammatory effects : Inhibition of cyclooxygenase-2 (COX-2) and prostaglandin synthesis, as seen in mefenamic acid (N-(2,3-dimethylphenyl)anthranilic acid) .
- Immunomodulation : N-(3,4-dimethoxycinnamoyl)anthranilic acid (3,4-DAA) suppresses T helper-1 (TH1) cytokines and reverses paralysis in autoimmune encephalomyelitis models .
Advanced Research Questions
Q. How can low yields in Ullmann reactions for anthranilic acid synthesis be addressed?
Strategies include:
- Ligand optimization : Using diphosphine ligands in iron-catalyzed reactions to enhance regioselectivity and yields (up to 90%) .
- Solvent and additive screening : Boosting efficiency with Bi(NO₃)₃·5H₂O or acetic acid in Fischer indolisation, achieving isolated yields >80% .
- Microwave-assisted synthesis : Reduces reaction times and improves purity in copper-catalyzed cross-couplings .
Q. What methodological advancements enable efficient Fischer indolisation of N-(α-ketoacyl)anthranilic acids?
Optimal conditions involve:
- Solvent selection : Acetic acid under reflux minimizes side reactions (e.g., amide hydrolysis) and maximizes indole formation .
- Acid-free protocols : Avoid Brønsted/Lewis acids to suppress benzoxazinone by-products, achieving >90% yields for target indolyl-carboxamides .
- By-product analysis : Isolating 3,1-benzoxazin-4-ones and phenylhydrazides via column chromatography to refine reaction pathways .
Q. How do substituents influence regioselectivity in anthranilic acid synthesis?
- Electron-donating groups (e.g., methoxy) : Enhance reactivity in copper-catalyzed amination by activating the aryl chloride toward nucleophilic substitution .
- Steric effects : Bulky substituents (e.g., 2-tert-butylaniline) favor ortho-amination due to reduced para-site accessibility .
- Computational modeling : DFT studies predict transition-state geometries, guiding rational design of regioselective catalysts .
Q. How can contradictions in reported synthetic yields be resolved?
- Conditional reproducibility : Verify temperature, catalyst loading, and solvent purity. For example, Ullmann reactions require strict anhydrous conditions to prevent hydrolysis .
- By-product quantification : Use LC-MS or GC-MS to identify side products (e.g., anthranilic acid from amide cleavage) and adjust stoichiometry .
Q. What mechanisms underlie the immunomodulatory effects of 3,4-DAA?
- IDO pathway modulation : 3,4-DAA mimics tryptophan catabolites, suppressing TH1 differentiation and proinflammatory cytokines (e.g., IFN-γ) via aryl hydrocarbon receptor (AhR) activation .
- Dose-dependent efficacy : In vivo studies show 10–50 mg/kg doses significantly reduce neuroinflammation in murine autoimmune models .
Q. How do combined experimental-computational approaches enhance structural analysis?
Q. What role does isomerism play in anthranilic acid derivative functionality?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
